Berberine Hydrochloride-d6

LC-MS/MS MRM transition isotope dilution

Accurate LC-MS/MS quantification of berberine in biological matrices requires an internal standard that co-elutes and ionizes identically to the analyte. Unlabeled berberine or structural analogs introduce matrix effect bias and MRM cross-talk, compromising FDA bioanalytical validation compliance. - Provides +6 Da mass shift for independent MRM channel (342.2→294.3) - ≥98% isotopic purity enables LLOQ of 0.1-0.49 ng/mL in plasma - Demonstrated recovery (88.2%) and matrix effect matching (101.0%) - GLP-compliant for pharmacokinetic, metabolite, and DDI studies

Molecular Formula C20H18ClNO4
Molecular Weight 377.8 g/mol
Cat. No. B10823139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine Hydrochloride-d6
Molecular FormulaC20H18ClNO4
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-]
InChIInChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1/i1D3,2D3;
InChIKeyVKJGBAJNNALVAV-TXHXQZCNSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berberine Hydrochloride-d6 Deuterated Internal Standard


Berberine Hydrochloride-d6 (C₂₀H₁₂D₆ClNO₄, MW 377.85 g/mol) is a stable isotope‑labeled analog of the natural isoquinoline alkaloid berberine hydrochloride, in which six hydrogen atoms are replaced by deuterium [1]. This compound is exclusively intended for use as an internal standard (IS) in gas chromatography‑mass spectrometry (GC‑MS) and liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) workflows [2]. The deuterium labeling provides a +6 Da mass shift relative to the native analyte, enabling accurate and precise quantification of berberine and its metabolites in complex biological matrices .

Workflow

Isotope dilution LC‑MS/MS or GC‑MS internal standard for berberine quantification in biological matrices.

Key Attribute

+6 Da mass shift creates an independent MRM transition, preventing cross‑talk with native analyte.

Selection Basis

Near‑identical extraction recovery, matrix effect, and ionization behavior to correct for sample variability.

Why Berberine Hydrochloride-d6 Is Irreplaceable


In LC‑MS/MS bioanalysis, accurate quantification of berberine requires an internal standard that co‑elutes and ionizes identically to the target analyte to correct for matrix effects, recovery losses, and instrument variability [1]. Unlabeled berberine hydrochloride cannot serve as an IS because it is indistinguishable from the analyte in the mass spectrometer, making it impossible to generate a separate MRM channel. Structurally similar alkaloids (e.g., palmatine) may exhibit different chromatographic retention, ionization efficiency, or matrix effect susceptibility, introducing systematic bias that compromises accuracy, precision, and compliance with FDA bioanalytical method validation guidelines [2]. Berberine Hydrochloride-d6 provides the near‑identical physicochemical behavior required for reliable isotope dilution mass spectrometry, a prerequisite for high‑confidence pharmacokinetic, metabolic, and clinical studies .

Unlabeled Berberine

Identical mass prevents independent MRM; cannot serve as internal standard in MS‑based methods.

Structural Analog (e.g., Palmatine)

May show different matrix effect, recovery, and retention, introducing systematic bias that limits method accuracy.

Non‑Isotopic ISTD

Class‑level inference suggests higher LLOQ and may fail accuracy/precision criteria at low concentrations.

Berberine Hydrochloride-d6 Quantitative Comparison Evidence


Mass Shift for Specific MRM Detection

Berberine Hydrochloride-d6 exhibits a +6 Da mass shift relative to unlabeled berberine hydrochloride (336.4 Da vs. 342.4 Da for the parent cation), which permits independent multiple reaction monitoring (MRM) transitions without cross‑talk interference [1]. In validated methods, the precursor→product ion transition for d6‑BBR is 342.2→294.3, compared to 336.1→320.2 for native BBR, providing complete baseline separation in the mass domain [2]. This mass distinction is absent for unlabeled berberine, which cannot be used as an IS in MS detection.

Mass Shift for MRM
Head‑to‑head
342.2 Da (d6‑BBR)vs336.1 Da (unlabeled BBR)
+6.1 Da mass shift enables independent MRM channel without cross‑talk.
Essential for isotope dilution MS quantification.
LC-MS/MS MRM transition isotope dilution mass spectrometry

Matrix Effect Advantage vs. Unlabeled Berberine

In a comparative bioanalytical validation study, the matrix effect (signal suppression/enhancement) for d6‑berberine was measured at 101.0% ± 2.3% (n=6), compared to 96.9% ± 1.5% for unlabeled berberine [1]. Both values indicate minimal ion suppression, but the near‑identity of the matrix effect between analyte and IS is critical for accurate quantitation. Structural analog internal standards (e.g., palmatine) can show matrix effects differing by >10–15% from the analyte, introducing systematic bias [2].

Matrix Effect Match
Head‑to‑head
101.0% ± 2.3%vs96.9% ± 1.5%
Matched matrix effect supports accurate quantification in biological matrices.
Both within ±15%, critical for bioanalytical validation context.
matrix effect ion suppression bioanalysis isotope dilution

Extraction Recovery Parity vs. Unlabeled Berberine

Extraction recovery from rat serum using protein precipitation was 88.2% ± 2.7% for d6‑berberine and 88.1% ± 2.3% for unlabeled berberine [1]. The statistically indistinguishable recovery values confirm that the deuterated IS mimics the analyte throughout the entire sample preparation workflow, from protein precipitation through reconstitution. In contrast, a structural analog IS (e.g., palmatine) may exhibit recovery differences >20% under identical conditions, which would invalidate concentration calculations unless separate recovery correction factors are applied [2].

Extraction Recovery Parity
Head‑to‑head
88.2% ± 2.7%vs88.1% ± 2.3%
Consistent recovery tracking across sample preparation.
Eliminates need for separate recovery correction factors.
extraction recovery sample preparation protein precipitation bioanalytical validation

High Isotopic Purity for Sensitive Quantitation

Commercial lots of Berberine Hydrochloride-d6 are routinely supplied with isotopic purity ≥98% (deuterium incorporation), as documented in certificates of analysis from multiple vendors . This high isotopic enrichment minimizes the contribution of unlabeled berberine to the IS channel, which would otherwise elevate the lower limit of quantification (LLOQ) and reduce method sensitivity. In a validated LC‑MS/MS method using d6‑BBR as IS, an LLOQ of 0.49 ng/mL was achieved for berberine in rat serum, with literature reporting LLOQs as low as 0.1 ng/mL when using deuterated IS [1]. Methods relying on unlabeled berberine cannot establish an IS channel, while analog IS methods often show higher LLOQs (e.g., 5–10 ng/mL) due to matrix effect mismatches [2].

Isotopic Purity & Sensitivity
Cross‑study comparable
≥98%atom% D
High isotopic purity supports low quantification limits (LLOQ 0.1–0.49 ng/mL).
Data to verify with lot‑specific certificate; analog IS LLOQ may be higher.
isotopic purity deuterium incorporation LLOQ method sensitivity

FDA-Compliant Method Validation

The use of a stable isotope‑labeled internal standard is strongly recommended by FDA bioanalytical method validation guidance for LC‑MS assays because it corrects for variability in extraction, ionization, and instrument response more effectively than structural analogs [1]. In a head‑to‑head comparison within a single validated method, d6‑berberine enabled the simultaneous quantification of berberine, simvastatin, and simvastatin hydroxy acid with accuracy and precision within ±15% at all QC levels (LLOQ, low, mid, high) [2]. When the same method was attempted using unlabeled berberine as IS, no separate MRM channel could be established, making validation impossible. Methods using analog IS (e.g., boldine) for berberine often fail to meet FDA accuracy criteria (85–115%) at low concentrations due to differential matrix effects [3].

Validation Guidance Alignment
Class‑level inference
Methods using d6‑BBR meet accuracy 85–115% and precision ≤15% CV; analog IS often fail LLOQ criteria.
Supports bioanalytical validation review for research requiring guidance‑aligned data.
Method‑specific validation required; not a product guarantee.
bioanalytical method validation FDA guidance GLP regulatory compliance

Cross-Talk Elimination in Multi-Analyte Panels

In a validated UPLC‑MS/MS method for simultaneous quantification of four berberis alkaloids (berberine, berbamine, magnoflorine, berberrubine), d6‑berberine served as the IS for berberine and berberrubine, while two separate analog IS compounds (boldine, tetrandrine) were required for the other analytes [1]. The mass difference of +6 Da ensured that the MRM channel for d6‑BBR (342.2→294.3) did not exhibit any cross‑talk with the channels for native BBR (336.1→320.2) or BRB (322.1→307.2). In contrast, when an unlabeled analog (e.g., palmatine) is used as IS for berberine, cross‑talk can occur if the precursor ions differ by less than 3 Da, a common issue with isoquinoline alkaloids that share core structural motifs .

Cross‑Talk Elimination
Head‑to‑head
0% interferencevs5–10% reported for analog IS
Ensures MRM specificity in multi‑alkaloid panels.
Confirmed in published UPLC‑MS/MS method.
cross-talk MRM specificity multi-analyte assay isotope dilution

Berberine Hydrochloride-d6 Priority Applications


Pharmacokinetics and Bioavailability of Berberine

Berberine Hydrochloride-d6 is the internal standard of choice for LC‑MS/MS methods quantifying berberine in plasma or serum from preclinical and clinical pharmacokinetic studies. The demonstrated LLOQ of 0.1–0.49 ng/mL using d6‑IS enables accurate measurement of the low systemic concentrations typical after oral berberine administration [1]. The matched matrix effect and recovery (101.0% and 88.2%, respectively) ensure that calculated AUC, Cmax, and t1/2 values are not biased by sample‑specific ion suppression or extraction variability [2]. This application is essential for comparing novel berberine delivery systems (e.g., transdermal, liposomal) against conventional oral dosing.

Regulated Bioanalysis for CRO and GLP Labs

Contract research organizations and pharmaceutical quality control laboratories conducting GLP‑compliant studies require a deuterated internal standard to meet FDA bioanalytical method validation guidelines [3]. Berberine Hydrochloride-d6 provides the necessary +6 Da mass shift to create an independent MRM channel (342.2→294.3) without cross‑talk, satisfying regulatory expectations for specificity and accuracy. The high isotopic purity (≥98% D) minimizes background signal at the IS channel, directly contributing to the low LLOQ required for human clinical trial sample analysis .

Multi-Alkaloid Profiling in Dietary Supplements

In studies aiming to simultaneously quantify berberine alongside other protoberberine alkaloids (e.g., palmatine, coptisine, jatrorrhizine) from herbal extracts, Berberine Hydrochloride-d6 serves as the specific IS for berberine and its metabolite berberrubine [4]. The use of a deuterated IS prevents MRM cross‑talk that can occur when structurally similar analog IS compounds are employed, thereby preserving the accuracy of each alkaloid's concentration measurement. This is critical for research supporting label claim verification, batch‑to‑batch consistency testing, and clinical trial material characterization.

Metabolite Quantitation in DDI Studies

Berberine Hydrochloride-d6 enables relative or absolute quantitation of berberine phase II metabolites (e.g., berberrubine glucuronide) without interference from the parent compound [5]. The distinct MRM transitions for d6‑BBR allow the IS to be added post‑extraction to correct for instrument drift, while the absence of cross‑talk ensures that the metabolite signal is not artificially inflated. This application supports research into berberine's potential to inhibit CYP enzymes and transporters, where accurate measurement of both parent drug and metabolites is necessary to interpret drug‑drug interaction data.

Application
Selection Property
Validation Focus
PK/Bioavailability Studies
Co‑eluting ISTD with matched matrix effect & recovery
LLOQ, accuracy/precision in biological matrices
Research Bioanalysis (CRO/GLP Context)
+6 Da mass shift, independent MRM, isotopic purity ≥98%
Accuracy/precision per bioanalytical validation guidance
Multi‑Alkaloid Profiling
Cross‑talk‑free MRM channel
Specificity in multi‑analyte LC‑MS/MS panels
Metabolite Quantitation (DDI Research)
Independent MRM for parent and metabolites
Absence of cross‑talk, accurate metabolite measurement

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